Baloxavir marboxil

Overview

Description

Baloxavir marboxil is a first-in-class cap-dependent endonuclease inhibitor approved for the treatment and prevention of uncomplicated influenza A and B infections. Unlike neuraminidase inhibitors (e.g., oseltamivir), which block viral release from infected cells, this compound targets the polymerase acidic (PA) protein of the influenza virus, inhibiting viral replication by preventing the cleavage of host mRNA caps essential for viral transcription . Its prodrug structure is metabolized into the active form, baloxavir acid, which achieves rapid antiviral effects with a single oral dose . Clinical trials have demonstrated its efficacy in reducing symptom duration, viral load, and transmission risk, particularly in high-risk populations .

Preparation Methods

The synthesis of S-033188 involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the carbonate ester, resulting in the prodrug S-033188 . Industrial production methods typically involve optimizing these steps to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

S-033188 undergoes several types of chemical reactions, including:

Hydrolysis: The prodrug is hydrolyzed to its active form, baloxavir acid, in the body.

Oxidation and Reduction: These reactions are less common for S-033188 but may occur under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonate ester moiety.

Common reagents used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major product formed from the hydrolysis of S-033188 is baloxavir acid .

Scientific Research Applications

Treatment of Influenza

Efficacy Studies : Clinical trials have demonstrated that baloxavir marboxil significantly reduces the time to symptom alleviation compared to placebo. For instance, in a pivotal study, the median time to alleviation was 53.7 hours for patients treated with baloxavir compared to 80.2 hours for those receiving placebo, showcasing a reduction of 26.5 hours .

Pediatric Applications : A study involving pediatric patients (aged 1-11 years) indicated that this compound was well tolerated and effectively reduced viral titers. However, concerns regarding the emergence of resistant viral strains necessitate careful monitoring .

Reduction of Influenza Transmission

The MV40618 study (CENTERSTONE) aims to assess whether this compound can reduce the transmission of influenza from infected individuals to their household contacts. This study will involve approximately 1,130 index patients and 2,030 household contacts, with results expected to provide insights into real-world transmission dynamics .

Comparative Effectiveness

Research comparing this compound with oseltamivir has indicated that baloxavir may result in a greater reduction in secondary household transmission rates . This suggests that baloxavir not only treats influenza effectively but may also play a role in controlling its spread within communities.

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, with a high bioavailability following oral administration. Studies indicate that approximately 80% of the drug is excreted via feces, with minimal renal clearance . Common adverse effects reported include headache and gastrointestinal disturbances; however, these are generally mild and transient.

Case Study 1: Efficacy in Adults

A prospective observational study analyzed clinical data from Chinese patients treated with this compound versus oseltamivir. Results indicated similar efficacy profiles but highlighted faster symptom resolution in the baloxavir group .

Case Study 2: Pediatric Population

An open-label study involving pediatric patients demonstrated rapid viral load reduction with a single dose of this compound. The emergence of resistant strains was noted as a significant concern, prompting recommendations for alternative dosing strategies .

Data Tables

| Study | Population | Treatment | Median Time to Alleviation (hours) | Adverse Effects |

|---|---|---|---|---|

| CAPSTONE-1 | Adults | Baloxavir vs Placebo | 53.7 vs 80.2 | Headache, nausea |

| Pediatric Study | Children (1-11 yrs) | Baloxavir | Not specified | Mild gastrointestinal issues |

| Comparative Study | Adults | Baloxavir vs Oseltamivir | Similar efficacy | Similar adverse effects |

Mechanism of Action

S-033188 exerts its effects by inhibiting the cap-dependent endonuclease activity of the influenza virus polymerase. This enzyme is essential for the “cap-snatching” process, where the virus hijacks the host cell’s mRNA to initiate its own protein synthesis. By inhibiting this enzyme, S-033188 effectively halts viral replication, reducing the viral load and alleviating symptoms .

Comparison with Similar Compounds

Mechanism of Action and Pharmacokinetics

Baloxavir marboxil selectively inhibits the PA endonuclease subunit of the influenza polymerase complex, disrupting viral mRNA synthesis. This mechanism avoids cross-resistance with neuraminidase inhibitors and provides activity against both influenza A and B, including oseltamivir-resistant strains . Pharmacokinetic studies show linear dose proportionality (6–80 mg), with weight-based dosing (40 mg for <80 kg; 80 mg for ≥80 kg) ensuring consistent exposure across populations . The drug achieves peak plasma concentrations within 4 hours and has a half-life of ~79 hours, enabling single-dose efficacy .

Comparison with Neuraminidase Inhibitors

Efficacy

Symptom Alleviation

- This compound vs. oseltamivir: In phase 3 trials, baloxavir demonstrated non-inferiority to oseltamivir (75 mg twice daily for 5 days) in median time to symptom alleviation (53.7 vs. 53.8 hours) . However, baloxavir showed superior antiviral activity, reducing viral load by >2 log units within 24 hours compared to oseltamivir (1.3 log reduction) .

- This compound vs. zanamivir : A network meta-analysis (NMA) reported a 19.96-hour shorter symptom duration for baloxavir (95% CrI: 3.23–39.07 hours) .

Viral Shedding

Baloxavir reduced the median time to sustained cessation of infectious viral shedding to 24 hours, significantly faster than oseltamivir (72 hours) and placebo (96 hours) .

High-Risk Populations

In patients with comorbidities (e.g., asthma, immunocompromised status), baloxavir reduced the risk of influenza-related complications by 86% compared to placebo, matching oseltamivir’s efficacy .

Resistance

- PA/I38T/M/F substitutions emerged in 9.7% of baloxavir-treated patients in phase 3 trials, correlating with prolonged viral shedding (180 vs. 24 hours in wild-type infections) .

- Oseltamivir resistance (H275Y in neuraminidase) occurs in ~1–3% of treated cases, with cross-resistance to other neuraminidase inhibitors .

Comparison with Other Investigational Compounds

Compound 3 (Novel Endonuclease Inhibitor)

38.543 for this compound) . However, its clinical efficacy and resistance profile remain unvalidated.

Combination Therapies

Clinical trials are ongoing .

Data Tables

Table 1: Comparative Profile of this compound and Neuraminidase Inhibitors

Table 2: Antiviral Activity Against Influenza Subtypes

| Drug | Influenza A Efficacy | Influenza B Efficacy |

|---|---|---|

| This compound | +++ | ++ |

| Oseltamivir | +++ | ++ |

| Zanamivir | +++ | +++ |

Biological Activity

Baloxavir marboxil is an antiviral medication primarily used for the treatment of influenza. This compound functions as a cap-dependent endonuclease inhibitor, effectively blocking viral replication. Its biological activity has been extensively studied, revealing significant insights into its efficacy, mechanism of action, and clinical implications.

This compound is a prodrug that is converted into its active form, baloxavir acid (BXA), through hydrolysis by esterases in the gastrointestinal tract and liver. The active metabolite selectively inhibits the polymerase acidic (PA) protein of influenza viruses, which is crucial for mRNA synthesis. This inhibition leads to a blockade of viral replication, making it effective against both influenza A and B viruses.

Pharmacodynamics

In preclinical studies, this compound demonstrated a rapid reduction in viral loads in murine models infected with influenza viruses. Notably, a dose-dependent decrease in pulmonary viral loads was observed within 24 hours post-administration, with increased survival rates among treated mice .

Case Studies and Clinical Trials

- Pediatric Study : An open-label study involving 107 children aged 1–11 years showed that a single dose of this compound significantly reduced viral titers and was well tolerated. However, the emergence of resistant variants (e.g., PA/I38T mutation) was noted, suggesting the need for careful monitoring in pediatric populations .

- Comparative Effectiveness : A study comparing this compound to oseltamivir found that patients treated with baloxavir experienced faster symptom alleviation and reduced viral load within 48 hours of symptom onset. The median time to alleviation of influenza symptoms (TTAIS) was significantly shorter in the baloxavir group (28 hours) compared to the oseltamivir group (48 hours) .

- Real-World Effectiveness : A recent study involving 509 patients confirmed that this compound led to a significant reduction in the duration of fever and other symptoms compared to oseltamivir, supporting its use as a first-line treatment for uncomplicated influenza .

Resistance and Variants

The emergence of resistant strains poses a challenge for the long-term efficacy of this compound. The PA/I38T substitution has been identified as a key mutation leading to reduced susceptibility to baloxavir acid, highlighting the importance of ongoing surveillance and potential adjustments in treatment protocols .

Summary Table of Key Findings

Q & A

Basic Research Questions

Q. What is the mechanism of action of baloxavir marboxil, and how does it differ from neuraminidase inhibitors (NAIs)?

this compound inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, blocking viral RNA replication early in the infection cycle. Unlike NAIs (e.g., oseltamivir), which prevent viral release from host cells by targeting neuraminidase, baloxavir disrupts viral transcription. This mechanism reduces viral load within 24 hours post-treatment and is effective against oseltamivir-resistant strains .

Q. How are key intermediates of this compound synthesized, and what methodologies optimize their production?

The synthesis involves two intermediates: 7,8-difluoro-6,11-dihydrodibenz[b,e]thiophene-11-ol (Intermediate 1) and a tricyclic triazinanone scaffold (Intermediate 2). Green chemistry approaches, such as using ethylene glycol as a solvent, improve yield and reduce waste. Crystallization-induced diastereomer transformation (CIDT) is employed to enhance enantiomeric purity during scaffold assembly .

Q. What clinical trial designs have been used to evaluate this compound’s efficacy in uncomplicated influenza?

Phase III randomized, double-blind, placebo- and active-controlled trials (e.g., CAPSTONE-1) compared single-dose baloxavir (40–80 mg) with oseltamivir (75 mg twice daily for 5 days). Primary endpoints included time to alleviation of symptoms (TTAS) and viral load reduction. Intention-to-treat (ITT) and per-protocol analyses were conducted, with stratification by influenza A/B subtypes and risk factors .

Q. How does this compound’s pharmacokinetic profile influence dosing regimens?

Baloxavir acid (active metabolite) exhibits linear pharmacokinetics with a half-life of ~79 hours, enabling single-dose administration. Food delays absorption but does not affect overall exposure. Phase I studies in healthy volunteers established weight-based dosing (40 mg for ≥80 kg; 80 mg for <80 kg) .

Advanced Research Questions

Q. What methodologies detect and analyze antiviral resistance mutations (e.g., PA I38T/M/F) in baloxavir-treated patients?

Resistance is assessed via phenotypic assays (e.g., plaque reduction) and genotypic sequencing of the PA subunit. In clinical trials, emergent I38T/M/F substitutions were identified in 2.2–9.7% of baloxavir recipients. Next-generation sequencing (NGS) and reverse-transcriptase PCR (RT-PCR) are used to monitor resistance in post-marketing surveillance .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling predict baloxavir’s efficacy across diverse populations?

Population PK models incorporating covariates (e.g., age, weight, ethnicity) simulate drug exposure and correlate it with TTAS. For example, a PK-TTAS model derived from Phase III data (NCT02954354) demonstrated similar efficacy in Asian and non-Asian subgroups despite ethnic differences in metabolism .

Q. What statistical approaches address contradictions in safety data between baloxavir and NAIs?

Meta-analyses of adverse event (AE) data from randomized trials and pharmacovigilance databases (e.g., FAERS) use propensity score matching to control for confounders. Baloxavir shows lower gastrointestinal AEs than oseltamivir but comparable overall AE rates. Subgroup analyses differentiate high-risk populations (e.g., immunocompromised patients) .

Q. How does this compound’s prophylactic efficacy compare to NAIs in household transmission studies?

In a Phase III trial (JapicCTI-184180), single-dose baloxavir reduced clinical influenza incidence in household contacts to 1.9% vs. 13.6% with placebo (adjusted risk ratio: 0.14). Comparative studies with oseltamivir are lacking, but baloxavir’s rapid viral suppression may offer superior post-exposure protection .

Q. What in vitro and in vivo models validate baloxavir’s activity against avian influenza strains (e.g., H5N1, H7N9)?

Ferret models and human airway epithelial cell cultures demonstrate baloxavir’s efficacy against avian strains by measuring viral titers and PA protein inhibition. These studies inform pandemic preparedness, as baloxavir retains activity against oseltamivir-resistant variants .

Q. How do cost-effectiveness analyses inform baloxavir’s adoption in public health strategies?

Budget-impact models (e.g., SEIR frameworks) quantify reduced transmission via baloxavir’s rapid viral suppression. In Japan, baloxavir showed better cost-effectiveness than oseltamivir, driven by shorter illness duration and fewer secondary infections .

Q. Methodological Considerations

- Resistance Monitoring: Combine phenotypic assays with NGS to track PA substitutions in real-world settings .

- Trial Design: Use adaptive designs for pediatric and hospitalized populations, where data gaps exist .

- Data Harmonization: Standardize AE reporting across studies to resolve safety discrepancies .

Properties

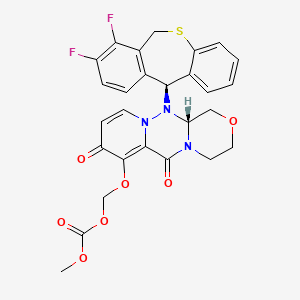

IUPAC Name |

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVPBGBYGMDSBG-GGAORHGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)OCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23F2N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027758 | |

| Record name | Baloxavir marboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The influenza virus RNA polymerase complex is a heterotrimer made up of three protein subunits - polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA). This polymerase complex is an influenza virus-specific enzyme essential for viral gene transcription and replication, with its subunits playing different roles in viral mRNA synthesis. The PB2 subunit binds to the cap of host cellular pre-messenger RNA, allowing the PA protein - a cap-dependent endonuclease - to cleave the capped pre-messenger RNA. This initial step of mRNA synthesis by the PA protein, also known as the "cap-snatching process," provides an RNA primer for the PB1 subunit, which carries out its RNA-dependent RNA polymerase function to proceed with viral mRNA transcription. After administration, the prodrug baloxavir marboxil is almost completely hydrolyzed by esterases in the gastrointestinal lumen, intestinal epithelium, liver and blood to its active metabolite, baloxavir. Baloxavir selectively inhibits the PA protein, blocking the initiation of mRNA synthesis and ultimately influenza virus proliferation. Cap-dependent endonuclease is a highly conserved region across influenza strains; however, baloxavir is still vulnerable to resistance because amino acid substitutions in the PA protein can lead to reduced viral susceptibility to baloxavir. | |

| Record name | Baloxavir marboxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1985606-14-1 | |

| Record name | [[(12aR)-12-[(11S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-3,4,6,8,12,12a-hexahydro-6,8-dioxo-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl]oxy]methyl methyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1985606-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baloxavir marboxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1985606141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baloxavir marboxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Baloxavir marboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ({(12aR)-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-6,8-dioxo-3,4,6,8,12,12ahexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl}oxy)methyl methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BALOXAVIR MARBOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/505CXM6OHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.